![molecular formula C9H15N3O B1375245 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol CAS No. 1461705-86-1](/img/structure/B1375245.png)

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

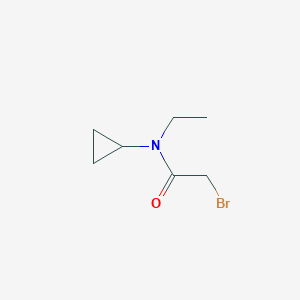

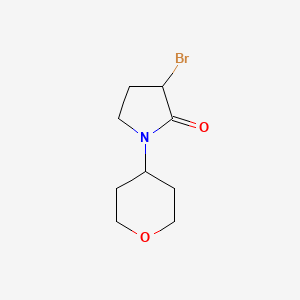

Aminopyridines, which are part of the structure of the compound, have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The efficient procedure for synthesizing different types of aminopyridine derivatives has been discussed in various studies .Molecular Structure Analysis

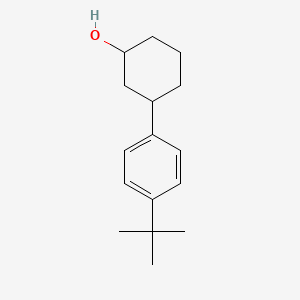

The molecular structure of “1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol” is composed of a pyridine ring attached to an amino alcohol group. The presence of heteroatoms in the pyridine ring is important for coordination with metals .Chemical Reactions Analysis

The chemical reactions involving aminopyridines have been a subject of many studies . They are known to form certain metal-protein complexes and exhibit various biological activities . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .Aplicaciones Científicas De Investigación

Biofuel Production

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol, as a derivative of 2-methylpropan-1-ol, contributes to biofuel research. A study demonstrated the use of engineered enzymes for the anaerobic production of isobutanol, a biofuel, from glucose using a modified amino acid pathway in Escherichia coli. This process achieved 100% theoretical yield and higher productivity under anaerobic conditions, highlighting the potential for sustainable fuel alternatives (Bastian et al., 2011).

Molecular Docking and Spectroscopic Studies

Research involving similar compounds, like 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, focused on spectroscopic characterization and molecular docking studies. These studies are vital for understanding the molecular interactions and potential applications of such compounds, especially in designing molecules with specific biological or chemical properties (Rajamani et al., 2019).

Fluorescent Sensor Development

Derivatives of aminopyridines, similar to the compound , have been utilized in the development of fluorescent sensors. For instance, research has explored the creation of an "OFF-ON type" mode sensor for the selective recognition of aluminum ions, which also found application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).

Synthetic Chemistry and Drug Development

Aminopyridine derivatives have been explored for their potential in drug development. For example, compounds containing 3-methoxy-2-aminopyridine, related to the compound , showed promise as inhibitors of oncogenic kinases. Modifications in their structure aimed to reduce safety risks like mutagenic potential and drug-drug interactions, demonstrating the importance of these compounds in medicinal chemistry (Palmer et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

This compound interacts with its target, CHK1, as an adenosine triphosphate (ATP) competitive inhibitor . This means it competes with ATP for binding to the kinase active site of CHK1, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by this compound affects these biochemical pathways and their downstream effects.

Pharmacokinetics

The optimization of chk1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (pk pd) properties gave a compound with low predicted doses and exposures in humans .

Result of Action

The result of the action of this compound is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . This is due to the inhibition of CHK1, which halts the cell cycle and initiates DNA repair .

Análisis Bioquímico

Biochemical Properties

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor . This interaction is crucial as it can modulate inflammatory responses and other physiological processes. Additionally, the compound’s interaction with other proteins and enzymes is being studied to understand its broader biochemical implications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to altered signaling pathways that affect inflammation and other cellular responses

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-1, inhibiting its activity . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby modulating inflammatory responses. Additionally, the compound’s effects on gene expression are being investigated to understand its broader molecular impact.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For instance, its interaction with COX-1 is a key aspect of its metabolic pathway . Additionally, the compound’s effects on metabolic flux and metabolite levels are being studied to understand its broader metabolic implications.

Propiedades

IUPAC Name |

1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,13)6-12-8-5-7(10)3-4-11-8/h3-5,13H,6H2,1-2H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIQHUCQRGBGBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)